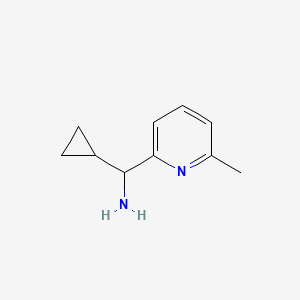

1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine is a chemical compound that has gained attention in scientific research due to its potential applications in pharmacology and drug development. This compound has been synthesized using different methods and has shown promising results in various studies.

Aplicaciones Científicas De Investigación

Antiviral and Anticancer Activity

Some aminoadamantane derivatives, including structures related to 1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine, have been synthesized and evaluated for their antiviral activity against a wide range of viruses. Certain derivatives showed significant inhibition of the cytopathicity of the influenza A virus, indicating potential antiviral applications (Kolocouris et al., 1994).

Furthermore, derivatives of 1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine have been studied for their interaction with mammalian topoisomerase II, a key enzyme in DNA replication. These interactions suggest potential anticancer applications due to the ability of these compounds to inhibit cell division (Wentland et al., 1993).

Enhanced Cellular Uptake and Photocytotoxicity

Iron(III) complexes involving derivatives of 1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine have been studied for their cellular uptake and photocytotoxicity. These complexes have shown significant uptake in cancer cells and remarkable photocytotoxicity, making them potential candidates for targeted cancer therapy (Basu et al., 2015).

Neuroprotective Applications

Additionally, certain derivatives have been explored for their neuroprotective properties. For instance, selective blockade of metabotropic glutamate receptors using these derivatives has shown protection against methamphetamine neurotoxicity, indicating potential applications in neurodegenerative disorders (Battaglia et al., 2002).

Propiedades

IUPAC Name |

cyclopropyl-(6-methylpyridin-2-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-7-3-2-4-9(12-7)10(11)8-5-6-8/h2-4,8,10H,5-6,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBQROMDPOMEPJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C(C2CC2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Fluoro-1h-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B596615.png)

![6-Chloro-2-iodo-4-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B596617.png)

![2,2',5'-Trimethyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B596618.png)

![7-Bromo-5-chlorobenzo[d]isoxazole](/img/structure/B596631.png)

![3'H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3'-butanoic acid, 3'-phenyl-, methyl ester](/img/structure/B596637.png)